Home > Products > Building Blocks P20222 > (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate - 1276110-38-3

(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

Catalog Number: EVT-1664800
CAS Number: 1276110-38-3
Molecular Formula: C15H21IN6O2
Molecular Weight: 444.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is a complex organic compound with significant implications in medicinal chemistry. This compound features a piperidine ring, an amino group, and a pyrazolo-pyrimidine moiety, indicating its potential biological activity. The presence of iodine suggests possible applications in radiopharmaceuticals or as a synthetic intermediate in drug development.

Source

The compound can be synthesized through various chemical reactions involving starting materials that include piperidine derivatives and pyrazolo-pyrimidine analogs. The specific synthesis pathways may vary depending on the desired purity and yield.

Classification

This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their rings. It is classified as a potential pharmaceutical agent due to its structural features that may interact with biological targets.

Synthesis Analysis

Methods

The synthesis of (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. Common methods include:

  1. Nucleophilic Substitution: The introduction of the iodine atom onto the pyrazolo-pyrimidine ring can be achieved via electrophilic iodination.
  2. Formation of Piperidine Derivative: This can involve the reaction of tert-butyl 3-(piperidin-1-yl)carboxylate with an appropriate amine or amide.
  3. Coupling Reactions: The final coupling of the piperidine derivative with the iodinated pyrazolo-pyrimidine is crucial for forming the target compound.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques like chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular formula for (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is C14_{14}H19_{19}N5_{5}O2_{2}I. Its structure includes:

  • A tert-butyl group providing steric bulk.
  • A piperidine ring, which is a six-membered saturated ring containing one nitrogen atom.
  • A pyrazolo[3,4-d]pyrimidine core, which contributes to its potential biological activity.

Data

Key structural data may include:

  • Molecular weight: Approximately 372.34 g/mol.
  • Melting point and solubility characteristics would need experimental determination for precise values.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions, such as:

  1. Substitution Reactions: The amino group can undergo further substitutions to create derivatives with enhanced biological properties.
  2. Coupling Reactions: The iodine atom can facilitate coupling with other nucleophiles, expanding its utility in drug design.

Technical Details

Reactions involving this compound should be conducted under inert atmospheres to prevent oxidation or hydrolysis, particularly when handling sensitive functional groups.

Mechanism of Action

Process

The mechanism of action for (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is not fully elucidated but is hypothesized to involve:

  1. Target Interaction: Binding to specific receptors or enzymes due to its structural similarity to known bioactive molecules.
  2. Biochemical Pathways: Modulating signaling pathways that lead to therapeutic effects, potentially related to cancer treatment or neurological disorders.

Data

Further studies involving pharmacokinetics and pharmacodynamics are necessary to establish definitive mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate would typically include:

  • Appearance: Likely a solid at room temperature.
  • Solubility: Solubility in organic solvents such as dimethyl sulfoxide or ethanol is expected due to its hydrophobic groups.

Chemical Properties

Chemical properties would include stability under various conditions and reactivity towards electrophiles or nucleophiles due to functional groups present.

Applications

Scientific Uses

This compound has potential applications in:

  1. Drug Development: As a lead compound for designing new pharmaceuticals targeting specific diseases.
  2. Research: Investigating biological pathways and mechanisms due to its unique structural characteristics.
  3. Radiopharmaceuticals: The iodine component may allow for imaging applications in medical diagnostics.
Synthesis Methodologies and Optimization Strategies

Nucleophilic Substitution Pathways for Iodo-Pyrazolopyrimidine Core Formation

The construction of the 3-iodo-1H-pyrazolo[3,4-d]pyrimidine core represents the foundational step in synthesizing this advanced pharmaceutical intermediate. The most efficient approach involves the sequential functionalization of the pyrazolopyrimidine scaffold, beginning with the regioselective N-alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a chiral piperidine derivative. Key studies reveal that this reaction proceeds optimally under polar aprotic conditions with carefully selected inorganic bases [2] [4].

In a representative optimized procedure, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes nucleophilic displacement with (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate in dimethylformamide (DMF) using cesium carbonate as base at 80°C for 16 hours. This method achieves reproducible yields of 79% after chromatographic purification, significantly outperforming earlier protocols that reported merely 10-30% yields due to incomplete reaction and byproduct formation [2]. The reaction's success hinges on the mesylate leaving group's reactivity and the sterically open nature of the C3 position of the piperidine ring, which facilitates SN2-type displacement while preserving stereochemical integrity.

Table 1: Comparative Yields in Nucleophilic Substitution Under Varied Conditions

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Cesium carbonateDMF801679
Potassium carbonateDMA1001065*
Cesium carbonateDMSO801645
TriethylamineAcetonitrile652430

Note: *26.9g isolated yield reported under these conditions [2]

Alternative pathways explored include Mitsunobu reactions for direct coupling, but these methods suffer from competing elimination products and lower stereoselectivity. The iodination step preceding this coupling typically employs N-iodosuccinimide in dimethylformamide at ambient temperature, providing the halogenated precursor in >85% purity before functionalization [4].

Chiral Resolution Techniques for (R)-Piperidine Configuration Control

Achieving enantiomeric purity in the piperidine moiety is critical for the biological activity of downstream pharmaceuticals like kinase inhibitors. The chiral auxiliary approach predominates industrial synthesis, starting with enantiomerically pure (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate. This precursor is converted to its mesylate or tosylate derivative under mild conditions, preserving the stereochemical integrity at the C3 position during subsequent nucleophilic displacement [2] .

Chromatographic resolution remains indispensable for quality control, with chiral stationary phases providing exceptional separation. Analytical methods employing Chiralpak AD-H columns (250×4.6 mm, 5 μm) with hexane/ethanol mobile phases (70:30 v/v containing 0.1% TFA) achieve baseline resolution of enantiomers, routinely demonstrating ≥98.19% enantiomeric excess for the (R)-configured product [2]. This method's robustness enables real-time monitoring of stereochemical integrity throughout the synthesis.

Large-scale alternatives include enzymatic resolution, though industrial adoption remains limited due to substrate specificity challenges. Crystallization-based approaches employing diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) show promise but require extensive solvent screening to achieve the stringent purity specifications (>99% ee) demanded for pharmaceutical intermediates .

Boc Protection-Deprotection Dynamics in Piperidine Carboxylate Synthesis

The tert-butoxycarbonyl (Boc) group serves a dual purpose: it protects the piperidine nitrogen during nucleophilic substitution while providing steric directionality that influences regioselectivity. The Boc group demonstrates remarkable stability under basic conditions required for pyrazolopyrimidine coupling (e.g., Cs₂CO₃ in DMF at 80°C), with less than 3% deprotection observed even after prolonged reaction times [5] .

Strategic deprotection employs acidolytic conditions, typically 2-4M HCl in dioxane or trifluoroacetic acid in dichloromethane (1:1 v/v) at 0-25°C. These conditions quantitatively remove the Boc group within 30-120 minutes without affecting the iodopyrazolopyrimidine core or the exocyclic amine. The resulting piperidinium salt serves as a crucial intermediate for synthesizing active pharmaceutical ingredients like BTK inhibitors, where subsequent acrylamide formation is required [5].

Table 2: Boc Deprotection Efficiency Under Acidic Conditions

Acid ReagentConcentrationSolventTime (min)Deprotection Efficiency (%)
Trifluoroacetic acid50% v/vDCM30>99
HCl4MDioxane60>99
H₂SO₄10% v/vDioxane12085
p-Toluenesulfonic acid0.2 equivMeOH18078

The orthogonality of Boc protection toward diverse reaction conditions enables sequential functionalization strategies essential for synthesizing complex targets. Post-deprotection, the free amine exhibits enhanced nucleophilicity for subsequent C-C or C-N bond-forming reactions in pharmaceutical synthesis pipelines [4] [5].

Solvent and Catalyst Optimization in Heterocyclic Coupling Reactions

Solvent selection profoundly impacts both yield and regioselectivity in the pivotal nucleophilic substitution step. Systematic screening reveals DMF as optimal, outperforming dimethylacetamide (DMA), dimethyl sulfoxide (DMSO), and acetonitrile due to its ideal polar aprotic character that facilitates anion solvation without inducing decomposition. Reactions in DMF proceed with 79% yield at 80°C, whereas DMA requires higher temperatures (100°C) to achieve 65% yield, and DMSO promotes side reactions that limit yields to ≤45% [2].

Catalytic acceleration remains challenging due to the poor nucleofugality of iodide, though recent approaches employ palladium catalysis for subsequent Suzuki-Miyaura couplings of the iodo-substituted intermediate. These cross-coupling reactions utilize Pd(dppf)Cl₂ in aqueous 1,4-dioxane at elevated temperatures, enabling efficient biaryl formation essential for synthesizing kinase inhibitors like ibrutinib precursors [4]. Microwave irradiation significantly enhances these couplings, reducing reaction times from hours to minutes while maintaining yields above 85%—a critical advancement for industrial throughput [4] [8].

Table 3: Solvent Performance in Nucleophilic Substitution

SolventRelative PermittivityNucleophilicityReaction Yield (%)Impurity Profile
DMF38.3Moderate79<2%
DMA37.8Moderate655%
DMSO46.7High4510%
Acetonitrile37.5Low30<1%

Scalability Challenges in Multi-Step Solid-Phase Synthesis

Translating laboratory synthesis to manufacturing scale introduces multifaceted challenges, particularly in exothermic reaction control and intermediate purification. The initial iodination of pyrazolopyrimidine cores exhibits significant exotherms requiring controlled addition protocols and jacketed reactor cooling to maintain temperatures below 25°C [6]. Additionally, the limited solubility of the iodinated intermediate necessitates solvent switching from aqueous mixtures to DMF for subsequent steps, complicating workup procedures.

Purification presents critical bottlenecks, with silica gel chromatography becoming prohibitively expensive beyond kilogram-scale production. Process chemists have developed crystallization protocols using ethyl acetate/heptane mixtures that achieve ≥98.5% purity with single-digit ppm metal residues [3]. These methods reduce purification costs by 70% while eliminating flammable solvent hazards associated with chromatographic separations [3] .

The final isolation requires careful control of crystal polymorphism to ensure consistent filtration characteristics and residual solvent levels. Lyophilization studies demonstrate that tert-butanol/water co-solvent systems produce free-flowing crystalline solids meeting ICH stability guidelines (<0.5% degradation after 24 months at -20°C) [3]. Current optimization focuses on continuous flow chemistry to minimize hold times of thermally labile intermediates, potentially increasing overall yield by 15-20% compared to batch processes [2] [4].

Table 4: Purification Methods Across Scales

Purification MethodMaximum Practical ScalePurity (%)Recovery Yield (%)Cost Relative to Chromatography
Silica Chromatography5 kg99.5851.0x
Crystallization (EtOAc/Heptane)100 kg98.5900.3x
Antisolvent Precipitation200 kg97.0920.2x
Continuous Countercurrent Extraction>500 kg99.0950.4x

Properties

CAS Number

1276110-38-3

Product Name

(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

IUPAC Name

tert-butyl (3R)-3-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

Molecular Formula

C15H21IN6O2

Molecular Weight

444.27 g/mol

InChI

InChI=1S/C15H21IN6O2/c1-15(2,3)24-14(23)21-6-4-5-9(7-21)22-13-10(11(16)20-22)12(17)18-8-19-13/h8-9H,4-7H2,1-3H3,(H2,17,18,19)/t9-/m1/s1

InChI Key

YQXAEBHPCJZKKX-SECBINFHSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)I)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)I)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)I)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.